![molecular formula C18H19ClN2OS B4410786 2-chloro-5-(methylthio)-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4410786.png)
2-chloro-5-(methylthio)-N-[3-(1-pyrrolidinyl)phenyl]benzamide
Descripción general
Descripción
2-chloro-5-(methylthio)-N-[3-(1-pyrrolidinyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) and is a promising therapeutic target for B-cell malignancies.
Mecanismo De Acción
2-chloro-5-(methylthio)-N-[3-(1-pyrrolidinyl)phenyl]benzamide binds irreversibly to the active site of BTK, preventing its phosphorylation and subsequent activation. This leads to inhibition of downstream signaling pathways, including the PI3K-AKT and NF-κB pathways, which are critical for B-cell survival and proliferation. This compound also inhibits the migration and adhesion of B-cells to the microenvironment, which is important for tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and cell cycle arrest in B-cell malignancies, as well as inhibit tumor growth in preclinical models. In addition, this compound has been shown to modulate the immune microenvironment, leading to enhanced anti-tumor immune responses. This compound has also been shown to have minimal effects on T-cell function, which is important for maintaining immune homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-chloro-5-(methylthio)-N-[3-(1-pyrrolidinyl)phenyl]benzamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. This compound also has good pharmacokinetic properties, including oral bioavailability and good tissue penetration. However, this compound has limited solubility in aqueous solutions, which can make it difficult to formulate for in vivo studies. In addition, this compound may have limited efficacy in patients with mutations in BTK or downstream signaling pathways.
Direcciones Futuras
For 2-chloro-5-(methylthio)-N-[3-(1-pyrrolidinyl)phenyl]benzamide include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. This compound may also be evaluated in combination with other therapies, such as anti-CD20 monoclonal antibodies or immune checkpoint inhibitors, to enhance its anti-tumor activity. In addition, further studies are needed to understand the mechanisms of resistance to this compound and to identify biomarkers that can predict response to therapy.
Aplicaciones Científicas De Investigación
2-chloro-5-(methylthio)-N-[3-(1-pyrrolidinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. Preclinical studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. This compound has also been shown to enhance the activity of other therapies, such as anti-CD20 monoclonal antibodies, in preclinical models.
Propiedades
IUPAC Name |
2-chloro-5-methylsulfanyl-N-(3-pyrrolidin-1-ylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS/c1-23-15-7-8-17(19)16(12-15)18(22)20-13-5-4-6-14(11-13)21-9-2-3-10-21/h4-8,11-12H,2-3,9-10H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOPVYSLWNCYDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.